molecular formula C12H20O3 B13183944 Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13183944
M. Wt: 212.28 g/mol
InChI Key: WGLCNIOAYNSFBB-UHFFFAOYSA-N
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Description

Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic ester characterized by a 1-oxaspiro[2.5]octane core substituted with three methyl groups at positions 2, 4, and 6, along with a methyl ester moiety at position 2. Its molecular formula is C₁₂H₂₀O₃, with a molecular weight of 212.29 g/mol . The compound’s spiro architecture introduces steric constraints and unique electronic properties, making it relevant for studies in organic synthesis and materials science.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-8-5-6-12(9(2)7-8)11(3,15-12)10(13)14-4/h8-9H,5-7H2,1-4H3

InChI Key

WGLCNIOAYNSFBB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C1)C)C(O2)(C)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically proceeds via multi-step sequences involving:

  • Formation of the spirocyclic oxetane or oxaspiro ring system,
  • Introduction of methyl substituents at defined positions,
  • Esterification to install the methyl carboxylate functional group.

Common starting materials include substituted cyclopentanones or cyclohexanones, which undergo ring transformation and functional group modifications under controlled conditions.

Epoxide Carbonylation and Spirocyclization

A key method involves regioselective carbonylation of 2,2-disubstituted epoxides under high-pressure carbon monoxide atmosphere in the presence of catalysts, leading to oxaspiro lactones, which can be subsequently esterified to yield the target methyl ester compound.

Procedure Outline :

  • The epoxide precursor is dissolved in an appropriate solvent (e.g., dichloromethane or cyclohexane) at concentrations around 0.5 M.
  • Meta-chloroperoxybenzoic acid (mCPBA) is used to oxidize alkenes to epoxides at low temperatures (0–22 °C).
  • The epoxide is then subjected to carbonylation in a high-pressure reactor (900 psi CO) with a suitable catalyst.
  • After reaction completion, the mixture is filtered to remove catalyst residues and purified via column chromatography using hexanes and ethyl ether mixtures as eluents.
  • Analytical techniques such as thin-layer chromatography (TLC) with KMnO4 or cerium ammonium molybdate staining confirm product formation.

This method yields the oxaspiro compound as a colorless oil in moderate yields (~20%) and matches literature spectral data (1H NMR, etc.) for structural confirmation.

Multi-step Synthesis via Spirocyclization and Esterification

Another synthetic route involves:

  • Starting from cyclopentanone or cyclohexanone derivatives, selective methylation at positions 2,4,6 is achieved by controlled alkylation or Grignard reagent addition.
  • The oxaspiro ring is formed by intramolecular cyclization, often facilitated by base or acid catalysis.
  • Final esterification is performed by reaction with methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) to produce the methyl carboxylate.

This method allows for fine-tuning of substituent positions and stereochemistry, critical for biological activity and material properties.

Oxetane Ring Formation via Epoxide Ring Opening and Cyclization

Recent advances in oxetane chemistry provide alternative routes:

  • Epoxide ring opening with nucleophiles such as halides or organometallic reagents (e.g., MeMgBr) to form halohydrins or alcohol intermediates.
  • Intramolecular cyclization promoted by bases like potassium tert-butoxide to form the oxetane ring.
  • Subsequent functionalization introduces methyl groups and ester functionalities.

This approach yields 2-substituted oxetanes in high yields (83–99%) and tolerates various aromatic and alkyl substituents, suggesting applicability to the synthesis of this compound analogs.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
Epoxide Carbonylation 2,2-Disubstituted epoxides mCPBA, CO (900 psi), catalyst 0–22 °C, high-pressure reactor ~20 Regioselective, requires high pressure
Multi-step Spirocyclization Cyclopentanone derivatives Acid catalyst, MeOH Acidic conditions, reflux Moderate Allows methylation control
Epoxide Ring Opening/Cyclization Epoxides, halides, MeMgBr KOtBu, MeMgBr Room temp to 90 °C 83–99 High yield, versatile substituent tolerance

Research Findings and Analytical Characterization

  • The synthesized this compound typically appears as a colorless oil.
  • Characterization by 1H NMR confirms the presence of methyl groups and spirocyclic framework consistent with literature.
  • Purification commonly involves column chromatography with hexane/ethyl ether gradients.
  • TLC visualization uses KMnO4 or cerium ammonium molybdate stains to detect both epoxide and lactone intermediates.
  • The compound’s stability and reactivity are influenced by the spirocyclic structure, affecting hydrolysis and substitution kinetics.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substitution Patterns

Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
  • Molecular Formula : C₁₂H₂₀O₃ (identical to the target compound)
  • Key Difference : Methyl groups at positions 2, 4, and 5 instead of 2, 4, and 6.
  • For example, the 2,4,5-isomer may exhibit reduced steric hindrance compared to the 2,4,6-analog, influencing solubility or stability .
Methyl 2-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate
  • Molecular Formula : C₁₂H₂₀O₃
  • Key Difference : An isopropyl group replaces the 2,4,6-trimethyl substitution.
  • Properties : The branched isopropyl group increases hydrophobicity and may enhance thermal stability compared to linear methyl substituents. Its molecular weight is 212.28 g/mol , nearly identical to the target compound .

Functional Group Variations

Ethyl 1-Oxaspiro[2.5]octane-2-carboxylate Derivatives
  • Example: Ethyl octahydrospiro[4,7-methano-5H-indene-5,2'-oxirane]-3'-carboxylate
  • Key Difference : Ethyl ester group instead of methyl.
  • Implications : Ethyl esters generally exhibit slower hydrolysis rates and higher lipophilicity than methyl esters, which could influence applications in drug delivery or polymer chemistry .
(R)-1-Oxaspiro[2.5]octane-2-carboxylic Acid
  • Key Difference : Carboxylic acid substituent instead of a methyl ester.
  • Properties : The free carboxylic acid group introduces acidity (pKa ~4-5), altering solubility in polar solvents and enabling salt formation, unlike the neutral methyl ester .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Ester Group Commercial Status
Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate C₁₂H₂₀O₃ 212.29 2,4,6 Methyl Discontinued
Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate C₁₂H₂₀O₃ 212.29 2,4,5 Methyl Limited data
Methyl 2-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate C₁₂H₂₀O₃ 212.28 2-isopropyl Methyl Discontinued
(R)-1-Oxaspiro[2.5]octane-2-carboxylic Acid C₈H₁₂O₃ 156.18 N/A Carboxylic Acid Available

Research Findings and Industrial Relevance

  • Synthesis Challenges : The discontinued status of methyl-substituted spiro esters (e.g., 2,4,6-trimethyl and 2-isopropyl derivatives) suggests synthetic complexities, such as low yields or purification difficulties .
  • Structural Insights : Computational modeling of these compounds could predict reactivity patterns, such as susceptibility to nucleophilic attack at the ester carbonyl group or steric shielding effects due to methyl/isopropyl groups.
  • Potential Applications: Spirocyclic esters are explored as chiral building blocks in asymmetric synthesis or as monomers for specialty polymers. However, the lack of published pharmacological data limits insights into biological activity .

Biological Activity

Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 1559194-34-1) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₂H₂₀O₃
  • Molecular Weight : 212.29 g/mol
  • IUPAC Name : this compound
  • CAS Registry Number : 1559194-34-1

The compound features a spirocyclic structure which is notable for its potential to interact with various biological systems.

Biological Activity Overview

Research into the biological activity of this compound has revealed several areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens. The mechanism of action is hypothesized to involve disruption of microbial cell membranes, although detailed mechanisms remain to be elucidated.
  • Anti-inflammatory Effects : Some studies indicate that this compound may possess anti-inflammatory properties. In vitro assays have demonstrated a reduction in pro-inflammatory cytokine production in cell lines treated with the compound.
  • Potential Anticancer Activity : Emerging research has explored the potential of this compound in cancer therapy. Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation and inducing apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduced cytokine levels in LPS-stimulated macrophages
AnticancerInhibition of proliferation in breast cancer cell lines

Case Study: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial effects of this compound against various bacterial strains. The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. This suggests a potential for development into an antimicrobial agent for clinical applications.

Case Study: Anti-inflammatory Mechanism

In a separate study focusing on inflammation, the compound was tested on RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS). Results indicated that treatment with this compound led to a significant decrease in the production of TNF-alpha and IL-6 cytokines compared to untreated controls. This suggests that the compound may modulate inflammatory responses through inhibition of NF-kB signaling pathways.

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